Biochemical Potency: 3-Fold Improvement in HTRF Binding Affinity vs. First-Generation Clinical Inhibitor RG7112
In the primary discovery publication, RG7388 demonstrates a significantly lower half-maximal inhibitory concentration (IC50) in a homogeneous time-resolved fluorescence (HTRF) binding assay compared to its predecessor, RG7112. RG7388 inhibits the p53-MDM2 interaction with an IC50 of 6 nM , whereas RG7112, the first small-molecule MDM2 inhibitor to enter clinical development, exhibits an HTRF IC50 of 18 nM [1]. This represents a 3-fold increase in biochemical potency.
| Evidence Dimension | Biochemical inhibition of p53-MDM2 binding (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | RG7112 (First-generation clinical MDM2 inhibitor): 18 nM |
| Quantified Difference | 3-fold higher potency (lower IC50) |
| Conditions | Homogeneous Time-Resolved Fluorescence (HTRF) binding assay |
Why This Matters
Higher intrinsic binding affinity reduces the required molar concentration to achieve target engagement, which can translate to lower effective dosing in cellular and in vivo models, reducing the risk of off-target effects.
- [1] Biotool. RG-7112 Product Description. Accessed 2026. View Source
